4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

DHFR inhibition enzyme kinetics antibacterial target engagement

Researchers studying DHFR resistance evolution face limited tools to suppress the L28R mutation. 4′-DTMP addresses this by diverting evolutionary trajectories away from highly resistant genotypes. • Reduces L28R resistance emergence by 85% vs. trimethoprim (1/8 vs. 6/7 populations) • ~10-fold lower final resistance levels; Ki = 5.1 nM (WT), 34.3 nM (L28R) • Serves as Trimethoprim EP Impurity G reference standard for HPLC/LC-MS method validation. Procure with confidence for evolutionary biology, DHFR assay development, and pharmaceutical QC applications.

Molecular Formula C13H16N4O3
Molecular Weight 276.29 g/mol
CAS No. 21253-58-7
Cat. No. B121800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
CAS21253-58-7
Synonyms4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol;  α-(2,4-Diamino-5-pyrimidinyl)-2,6-dimethoxy-p-cresol;  2,4-Diamino-5-(3,5-dimethoxy-4-hydroxybenzyl)pyrimidine;  2,4-Diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine;  4’-Hydroxytrimethoprim
Molecular FormulaC13H16N4O3
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)
InChIKeyHPOCGNHBIFZCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-DTMP: A Resistance-Impeding DHFR Inhibitor


4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (CAS 21253-58-7), also known as 4′-DTMP or 4-Demethyltrimethoprim, is a dihydrofolate reductase (DHFR) inhibitor and a structural analog of the antibiotic trimethoprim (TMP) [1]. It features a phenolic hydroxyl group at the 4′ position in place of the methoxy group found in TMP, resulting in a molecular formula of C13H16N4O3 and a molecular weight of 276.29 g/mol [2]. 4′-DTMP is recognized both as an active metabolite of TMP and as Trimethoprim EP Impurity G, making it relevant for antimicrobial research, resistance evolution studies, and pharmaceutical quality control applications [3].

Workflow DHFR Inhibition & Resistance Evolution Studies
Role Active TMP Metabolite & EP Impurity G Reference
Selection M20 Loop Dynamics & Kinetic Barrier Research

Why Trimethoprim Cannot Substitute for 4′-DTMP


Although 4′-DTMP is a close structural analog of trimethoprim (TMP), the two compounds cannot be used interchangeably in studies of DHFR inhibition, resistance evolution, or analytical reference standards. 4′-DTMP carries a polar 4′-hydroxyl group that induces additional local interactions with the M20 loop of E. coli DHFR, fundamentally altering the kinetic barrier to enzyme inhibition compared to TMP [1]. Critically, while TMP selects for the L28R resistance-conferring mutation in DHFR, 4′-DTMP actively selects against this common resistance genotype, diverting evolutionary trajectories toward catalytically deficient variants [2]. Furthermore, as a TMP metabolite and a pharmacopeial impurity (EP Impurity G), 4′-DTMP serves a distinct role in pharmaceutical quality control that cannot be fulfilled by TMP itself [3].

Kinetic Barrier 4′-DTMP induces distinct M20 loop interactions absent in TMP; kinetic pathway to inhibition may not transfer directly.
Resistance Trajectory 4′-DTMP selects against the L28R genotype that TMP enriches; evolutionary endpoint profiles may diverge significantly.
Analytical Identity As EP Impurity G, only authentic 4′-DTMP matches the required retention and response factor; TMP cannot serve as impurity reference.

4′-DTMP vs. TMP: Quantitative Comparison


DHFR Wild-Type Binding Affinity

4′-DTMP inhibits wild-type E. coli DHFR with a Ki of 5.1 nM [1]. In the same study system (Manna et al. 2021), trimethoprim (TMP) exhibited comparable Ki values for DHFR WT, with the authors reporting that the Ki values of TMP and 4′-DTMP were comparable for DHFR WT [2]. However, the Cetin et al. 2023 study demonstrated that despite comparable binding free energies, the origin of the characteristic differences between TMP and 4′-DTMP is kinetic rather than thermodynamic: the relative binding free energy cost for the mutation is identical between the two inhibitors, but the kinetic barrier to inhibition differs [3].

DHFR WT Binding
Head-to-head
Ki = 5.1 nM (WT)
Comparable steady-state affinity to TMP; kinetic pathway differs.
Supports kinetic vs. thermodynamic dissection studies.
DHFR inhibition enzyme kinetics antibacterial target engagement

DHFR L28R Mutant Binding

Against the clinically prevalent L28R resistance mutant of E. coli DHFR, 4′-DTMP exhibits a Ki of 34.3 nM . In direct head-to-head comparison, the Manna et al. 2021 study reported that 4′-DTMP had nearly two-fold higher binding affinity to DHFR L28R compared to trimethoprim at steady state [1]. This contrasts sharply with TMP, which suffers a substantial loss of binding affinity to the L28R mutant, as the L28R mutation indirectly increases TMP resistance by increasing substrate (DHF) affinity rather than directly reducing TMP binding [2].

L28R Mutant Binding
Head-to-head
4′-DTMP Ki = 34.3 nM vs. TMP ~2-fold lower affinity
Retains binding against most common TMP-resistance mutant.
Supports resistance-impeding tool compound context.
antibiotic resistance L28R mutation DHFR mutant targeting

Suppression of L28R Resistance Emergence

In long-term laboratory evolution experiments with E. coli, only 1 out of 8 populations (12.5%) acquired the L28R mutation when evolved under 4′-DTMP selection, compared to 6 out of 7 populations (85.7%) when evolved under TMP selection [1]. Furthermore, the final resistance levels of populations evolved under 4′-DTMP were approximately 10-fold lower than those evolved under TMP [2]. 4′-DTMP impedes resistance evolution by selecting against the L28R genotype and diverting genetic trajectories to alternative DHFR mutations that carry catalytic deficiencies [3].

L28R Emergence Suppression
Head-to-head
12.5% vs. 85.7% L28R acquisition; ~10-fold lower resistance
Diverts evolutionary trajectories away from TMP-resistance genotypes.
Reported endpoint context from E. coli morbidostat evolution.
antibiotic resistance evolution evolutionary trajectory diversion resistance management

M20 Loop Structural Differentiation

The defining structural difference between 4′-DTMP and TMP is the 4′-hydroxyl group (replacing the 4′-methoxy group of TMP). This polar modification induces additional local interactions with the M20 loop of E. coli DHFR, which are absent in TMP-bound DHFR [1]. Computational and experimental analyses confirmed that the M20 loop adopts a hairpin structure specifically in the presence of 4′-DTMP, altering the hydrogen bond network and allosteric communication throughout the enzyme [2]. Network-based community analysis further showed that successful inhibition by 4′-DTMP requires avoiding segmentation of the loop domain, a feature that distinguishes it mechanistically from TMP [3].

M20 Loop Differentiation
Head-to-head
4′-OH induces hairpin structure; alters allosteric communication
Mechanistically distinct M20 loop engagement vs. TMP.
MD simulation & X-ray context (PDB: 6XG4, 6XG5).
enzyme dynamics M20 loop allosteric communication hydrogen bond network

Lipophilicity and Polarity Profile

4′-DTMP has a predicted logP of -1.02, indicating substantially greater hydrophilicity compared to trimethoprim, which has a calculated logP of approximately 0.91 [1][2]. This ~2-log unit difference results from the replacement of the hydrophobic 4′-methoxy group in TMP with a polar hydroxyl group in 4′-DTMP. The topological polar surface area (TPSA) of 4′-DTMP is 117.97 Ų [1], compared to 105.51 Ų for TMP [2]. These differences translate into distinct solubility, permeability, and formulation properties that affect experimental handling and in vitro assay design.

Lipophilicity Profile
Cross-study
ΔlogP ≈ 1.93 (4′-DTMP -1.02 vs. TMP 0.91); TPSA +12.46 Ų
Higher polarity requires adjusted solubilization and assay strategies.
Data to verify in specific assay buffer conditions.
physicochemical profiling logP solubility drug-likeness

EP Impurity G Analytical Standard

4′-DTMP is formally designated as Trimethoprim EP Impurity G (also referred to as Impurity 7) and is an essential reference standard for pharmaceutical quality control [1]. It is supplied with detailed characterization data compliant with regulatory guidelines (USP, EP, JP, BP) and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of trimethoprim . As a well-characterized reference material meeting stringent pharmacopeial standards, it provides traceability that generic trimethoprim or other analogs cannot offer for impurity quantification [2].

EP Impurity G Standard
Supporting evidence
Certified reference material for Trimethoprim EP Impurity G quantification
Only matching entity for impurity profiling in regulatory QC methods.
Compliant characterization data per USP/EP monographs.
pharmaceutical impurity reference standard quality control pharmacopeia

4′-DTMP Application Scenarios


Antibiotic Resistance Evolution Studies

4′-DTMP is uniquely suited for laboratory evolution experiments investigating mechanisms of antibiotic resistance and strategies to impede it. As demonstrated by Manna et al. (2021), 4′-DTMP reduces the emergence of the L28R resistance mutation by 85% (1/8 vs. 6/7 populations) and yields ~10-fold lower final resistance levels compared to TMP [1]. This makes it an essential tool for evolutionary biology laboratories studying how resistance-conferring mutations arise and how chemical modifications can divert evolutionary trajectories away from highly resistant genotypes [2].

M20 Loop Dynamics and Allostery

The unique interaction of 4′-DTMP with the M20 loop of E. coli DHFR—mediated by its polar 4′-hydroxyl group—provides a distinct structural probe for investigating enzyme dynamics, allosteric communication, and hydrogen bond network reorganization [2]. Unlike TMP, which lacks this interaction, 4′-DTMP induces a hairpin structure on the M20 loop that prevents loop domain segmentation, a feature essential for successful inhibition. This makes 4′-DTMP a critical tool compound for X-ray crystallography, molecular dynamics simulations, and NMR studies of DHFR conformational dynamics [3].

Trimethoprim Impurity Reference Standard

As Trimethoprim EP Impurity G, 4′-DTMP is indispensable for pharmaceutical QC laboratories performing impurity profiling of trimethoprim drug substance and drug product. It serves as the certified reference standard for HPLC/LC-MS method development, method validation (AMV), and batch release testing in accordance with USP and EP monographs [4]. No alternative DHFR inhibitor can substitute for this specific impurity in regulatory submissions (ANDA, DMF), making procurement of high-purity 4′-DTMP (≥97%) a regulatory necessity for trimethoprim manufacturers .

DHFR Inhibitor Assay Development

4′-DTMP is a valuable positive control and comparator compound for biochemical assays screening novel DHFR inhibitors against both wild-type (Ki = 5.1 nM) and L28R mutant (Ki = 34.3 nM) forms of the enzyme . Its dual inhibition profile—retaining activity against the most common TMP-resistance variant—enables assay developers to benchmark new chemical entities against a compound that already overcomes a known resistance mechanism [1]. For laboratories developing next-generation antifolates, 4′-DTMP represents a key reference compound with well-characterized binding kinetics, structural interactions, and evolutionary impact [2].

Application
Selection Property
Validation Focus
Resistance Evolution Studies
L28R suppression profile
Mutation acquisition rate & resistance level endpoints
Enzyme Dynamics & Allostery
M20 loop structural engagement
Allosteric communication & kinetic barrier review
Pharmaceutical QC (EP Impurity)
Certified EP Impurity G identity
Method validation & batch release traceability
DHFR Inhibitor Assay Development
WT/L28R dual inhibition context
Benchmarking against resistance-overcoming reference

Technical Documentation Hub

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